![molecular formula C15H18O2S B14622209 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- CAS No. 58174-73-5](/img/structure/B14622209.png)
2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered ring compounds containing five carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a phenylthioethynyl group attached to the tetrahydropyran ring, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethyltetrahydropyran-4-one with phenylthioacetylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog without the phenylthioethynyl group.
2,2-Dimethyltetrahydropyran-4-one: A precursor in the synthesis of the target compound.
2H-Pyran-2-ol, tetrahydro-: Another tetrahydropyran derivative with different functional groups
Uniqueness
The presence of the phenylthioethynyl group in 2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]- imparts unique chemical properties, such as increased reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
58174-73-5 |
|---|---|
Fórmula molecular |
C15H18O2S |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(2-phenylsulfanylethynyl)oxan-4-ol |
InChI |
InChI=1S/C15H18O2S/c1-14(2)12-15(16,8-10-17-14)9-11-18-13-6-4-3-5-7-13/h3-7,16H,8,10,12H2,1-2H3 |
Clave InChI |
RXJSEJCMVJACFP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(C#CSC2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


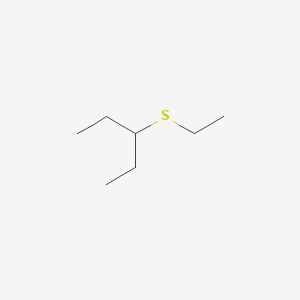
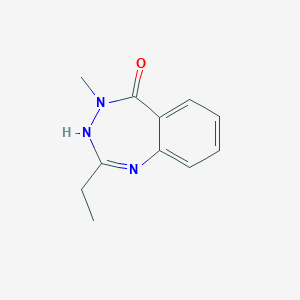

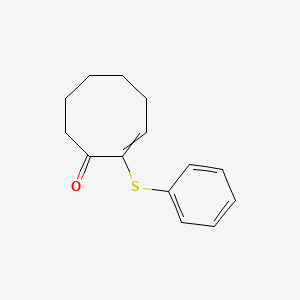
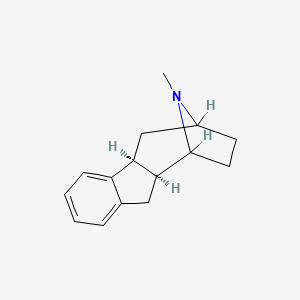
silanol](/img/structure/B14622148.png)
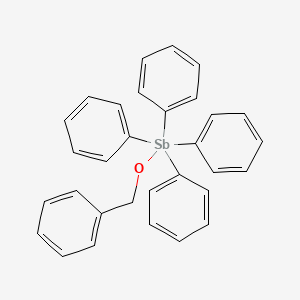
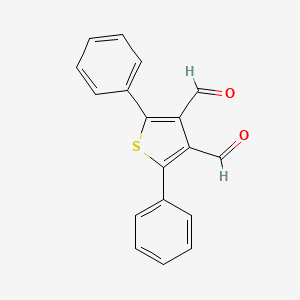
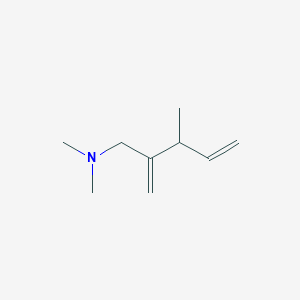
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)

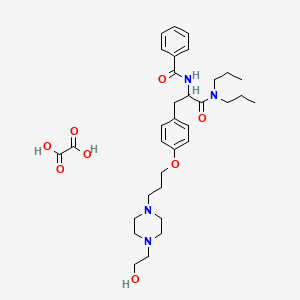

![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
